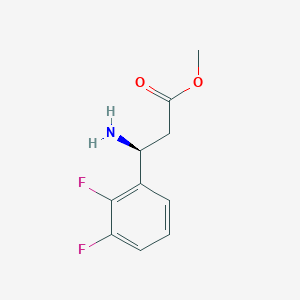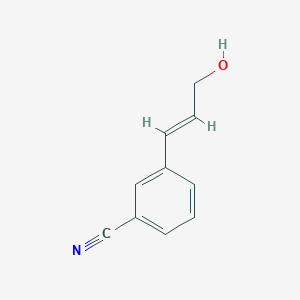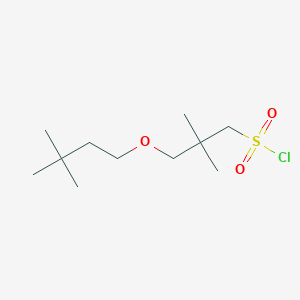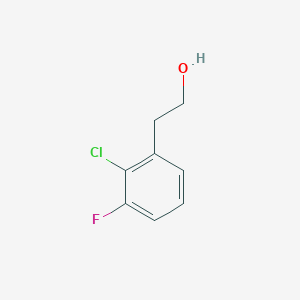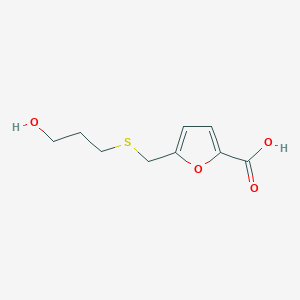
2-Ethoxybenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzene-1,4-diol can be achieved through several methods. One common approach involves the ethoxylation of hydroquinone. This reaction typically requires the presence of an ethylating agent, such as ethyl iodide or diethyl sulfate, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
2-Ethoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Various substituted hydroquinones depending on the nucleophile used.
科学的研究の応用
2-Ethoxybenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-ethoxybenzene-1,4-diol exerts its effects is primarily through its antioxidant activity. The compound can donate electrons to reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the redox cycling between the hydroquinone and quinone forms of the compound.
類似化合物との比較
Similar Compounds
2-Methoxybenzene-1,4-diol: Similar structure with a methoxy group instead of an ethoxy group.
Hydroquinone: The parent compound without any substituents.
2-Ethoxy-1,4-benzoquinone: The oxidized form of 2-ethoxybenzene-1,4-diol.
Uniqueness
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group enhances the compound’s stability, solubility, or reactivity.
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
2-ethoxybenzene-1,4-diol |
InChI |
InChI=1S/C8H10O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,9-10H,2H2,1H3 |
InChIキー |
PHNGKIFUTBFGAG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



